Methyl alpha-D-maltoside
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H24O11 |
|---|---|
Molecular Weight |
356.32 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7+,8-,9-,10-,11-,12+,13-/m1/s1 |
InChI Key |
FHNIYFZSHCGBPP-GQMWFRSDSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
A Model Disaccharide in Carbohydrate Chemistry
Methyl alpha-D-maltoside's utility as a model compound stems from its clear-cut representation of the α-(1→4) glycosidic bond, a linkage that is fundamental to the structure of amylose, one of the primary components of starch. researchgate.netwikipedia.org Its relatively simple and stable structure, featuring a methyl group at the anomeric carbon of the reducing glucose unit, prevents the opening of this ring, thereby simplifying the analysis of its conformational properties and interactions. rsc.org
This simplification is crucial for researchers investigating the three-dimensional structures and flexibility of polysaccharides. By studying this compound, scientists can extrapolate findings to understand the behavior of the long, helical chains of amylose. researchgate.netwikipedia.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations on this model disaccharide have provided detailed information about the torsion angles around the glycosidic bond and the influence of solvent on carbohydrate conformation. nih.gov These studies are essential for understanding the physical properties of starch and its interactions with other molecules.
The chemical properties of this compound make it an ideal substrate for studying a wide range of enzymes that act on α-glucosidic linkages. Its defined structure allows for precise kinetic measurements and the elucidation of enzyme mechanisms without the complexities introduced by the multiple binding modes possible with larger oligosaccharides.
A Historical Perspective on Biochemical Investigations
The use of simple glycosides as tools in biochemical research has a long history, with pioneering work on the synthesis of glycosides dating back to the early 20th century. While early studies by chemists like Emil Fischer focused on the fundamental synthesis of various glycosides, the specific application of Methyl alpha-D-maltoside in detailed biochemical investigations gained momentum with the advancement of enzymology and structural biology. nih.gov
Initially, research focused on its synthesis, with methods developed for its large-scale production from the readily available D-(+)-maltose. researchgate.net This accessibility facilitated its use in a variety of biochemical assays. A significant area of early investigation involved its use as a substrate to probe the specificity and kinetics of carbohydrate-metabolizing enzymes, such as α-amylase and glucoamylase. emich.edu These enzymes are critical in the digestion of starch, and understanding their mechanism of action has been a long-standing goal in biochemistry.
Furthermore, historical studies utilized this compound and its analogs to investigate bacterial transport systems. For instance, it was identified as a non-utilizable analog for the maltose (B56501) transport system in Escherichia coli, allowing researchers to study the transport mechanism without the complication of subsequent metabolism. asm.org
Modern Research Trajectories
Stereoselective Glycosidation Approaches for this compound Synthesis
One of the most established methods is the Koenigs-Knorr reaction , which typically involves the use of a per-acetylated maltosyl halide (e.g., bromide or chloride) as the glycosyl donor. wikipedia.orgmdpi.comresearchgate.net The reaction is promoted by heavy metal salts, such as silver carbonate or silver oxide, which activate the anomeric center towards nucleophilic attack by methanol (B129727). wikipedia.orgnih.gov The neighboring group participation of the acetyl group at the C-2' position of the non-reducing glucose unit generally ensures the formation of the 1,2-trans-glycosidic linkage, which in the case of maltose derivatives, leads to the α-anomer. wikipedia.org More contemporary modifications of this reaction may utilize promoters like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in the presence of silver (I) oxide to accelerate the reaction under milder, near-neutral conditions. nih.gov
Another widely used method is the Helferich glycosylation , which employs a per-acetylated sugar and a phenol (B47542) or alcohol in the presence of a Lewis acid catalyst like zinc chloride or stannic chloride. wikipedia.orgmdpi.com More recent advancements have utilized boron trifluoride etherate in combination with a base to improve stereoselectivity and yields under mild conditions. mdpi.com Theoretical studies using density functional theory (DFT) have provided insights into the Fischer-Helferich glycosidation mechanism, highlighting a three-step process of ring-opening, methanol addition, and ring-closure, with the latter being the rate-determining step. nih.govrsc.orgresearchgate.net
The choice of glycosylation strategy is often dictated by the desired scale of the synthesis, the protecting groups employed, and the required purity of the final product.
Regioselective Functionalization Strategies
To achieve the selective glycosylation of the anomeric hydroxyl group, all other hydroxyl groups in the maltose molecule must be temporarily protected. This necessitates a series of regioselective protection and deprotection steps. A common strategy involves the use of benzylidene acetals to protect the C-4 and C-6 hydroxyl groups of the glucose units. nih.govorgsyn.orgacs.orgsigmaaldrich.com For instance, methyl α-D-glucopyranoside can be reacted with benzaldehyde (B42025) and a catalyst like zinc chloride to form methyl 4,6-O-benzylidene-α-D-glucopyranoside. orgsyn.orgresearchgate.net
The selective opening of these benzylidene acetals is a powerful tool for accessing specific hydroxyl groups for further functionalization. nih.gov For example, reductive cleavage using various reagents can selectively expose either the C-4 or C-6 hydroxyl group, allowing for the introduction of other protecting groups or for the linkage to other sugar units. nih.govcapes.gov.br
Furthermore, regioselective protection of other hydroxyl groups can be achieved through various techniques, including enzymatic catalysis and tin-mediated reactions. rsc.orgrsc.org For example, enzymatic acylation can show selectivity for specific hydroxyl groups depending on the enzyme and the substrate's anomeric configuration. rsc.org Tin-mediated acylations and alkylations are also well-established methods for the regioselective functionalization of carbohydrates. nih.gov One-pot procedures involving silylation followed by the introduction of other protecting groups have been developed to streamline the synthesis of specifically protected sugar building blocks, significantly reducing the number of steps and purification procedures. nih.gov
Large-Scale Synthesis Protocols and Optimization
The transition from laboratory-scale synthesis to large-scale production of this compound presents unique challenges, including cost-effectiveness, reaction efficiency, and purification. Optimization of existing protocols is crucial for achieving gram-scale or larger production.
A key aspect of large-scale synthesis is the efficient and regioselective protection of the hydroxyl groups. For instance, the partial benzylation of methyl α-D-glucopyranoside to yield methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside has been a subject of optimization studies to improve the yield and minimize the formation of regioisomers. nih.gov While direct glycosylation of unprotected or partially protected maltose can be envisioned, it often leads to a mixture of products requiring extensive purification.
Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of this compound is essential for probing its interactions with biological systems and for developing new research tools. These modifications can involve the replacement of hydroxyl groups with other functionalities or the introduction of isotopic labels.
Thio-glycoside Derivatives (e.g., Methyl 4-thio-alpha-D-maltoside)
Thio-glycosides are analogs in which the glycosidic oxygen is replaced by a sulfur atom. This modification often imparts increased stability towards enzymatic hydrolysis, making them valuable tools for studying carbohydrate-processing enzymes. The synthesis of a thio-maltoside derivative, methyl 6-deoxy-6-fluoro-4-thio-α-D-maltoside, has been reported. This synthesis involved the reaction of a protected methyl galactopyranoside derivative with a thioacetylated glucopyranose donor.
While a specific synthesis for Methyl 4-thio-alpha-D-maltoside is not detailed in the provided context, the general principles of thio-glycoside synthesis would apply. This would typically involve the reaction of a suitably protected maltosyl donor, activated at the anomeric carbon, with a sulfur nucleophile, such as methylthiolate.
Deoxy- and Fluoro-substituted Analogs
Deoxy and fluoro-substituted analogs of this compound are synthesized to study the role of specific hydroxyl groups in biological recognition and binding events. The replacement of a hydroxyl group with a hydrogen (deoxy) or a fluorine atom can significantly alter the hydrogen-bonding capabilities and electronic properties of the molecule.
The synthesis of fluorinated carbohydrate analogs often involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST). For example, the synthesis of methyl 6''-deoxy-6''-fluoro-α-isomaltoside was achieved by treating a protected isomaltoside derivative with DAST. nih.gov The introduction of fluorine at other positions, such as C-2, has also been explored in other carbohydrate systems, often starting from a corresponding glycal and employing electrophilic fluorinating agents. researchgate.net
The synthesis of deoxy analogs can be achieved through various reductive methods, often starting from a halogenated or sulfonated precursor. The synthesis of 4'-substituted-2'-deoxy-2'-α-fluoro nucleoside analogs showcases synthetic strategies that could be adapted for the modification of this compound. nih.govresearchgate.net These syntheses often involve multi-step sequences of protection, functional group manipulation, and deprotection. mdpi.com
| Derivative Type | Synthetic Strategy | Key Reagents |
| Thio-glycoside | Nucleophilic substitution with a sulfur nucleophile | Protected maltosyl donor, Methylthiolate |
| Deoxy | Reductive cleavage of a halide or sulfonate | Halogenated/sulfonated precursor, Reducing agent |
| Fluoro | Nucleophilic fluorination or electrophilic fluorination | DAST, Electrophilic fluorinating agents |
Isotopic Labeling for Spectroscopic and Mechanistic Studies
Isotopic labeling of this compound with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is a powerful technique for detailed structural and mechanistic studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govspringernature.comnih.govsigmaaldrich.com The introduction of these isotopes allows for the selective observation of specific atoms or molecular fragments, providing insights into conformation, dynamics, and interactions with other molecules.
For NMR studies of large biomolecular complexes, specific methyl-group labeling is a particularly valuable strategy. nih.govnih.gov This involves the introduction of ¹³CH₃ groups into a perdeuterated molecule, which significantly enhances the sensitivity and resolution of the NMR spectra. While direct isotopic labeling of this compound is not extensively documented in the provided context, the general protocols for labeling biomolecules can be applied. This typically involves the use of isotopically labeled precursors in the synthetic route. For instance, the synthesis of uniformly deuterated n-dodecyl-β-D-maltoside has been reported, demonstrating the feasibility of introducing deuterium into the maltoside moiety.
The choice of labeling strategy depends on the specific research question. Uniform labeling with ¹³C and ¹⁵N is often used for complete structural determination, while site-specific labeling provides information about particular regions of the molecule.
| Isotope | Application | Precursor Examples |
| Deuterium (²H) | Simplify NMR spectra, Probe dynamics | Deuterated solvents, Deuterated glucose |
| Carbon-13 (¹³C) | Structural determination, Mechanistic studies | ¹³C-labeled glucose, ¹³CH₃-labeled precursors |
| Nitrogen-15 (¹⁵N) | Structural studies of nitrogen-containing derivatives | ¹⁵N-labeled ammonium (B1175870) salts |
Spectroscopic Probes of Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformation of this compound in solution. diva-portal.org By analyzing various NMR parameters, detailed insights into the molecule's average shape and flexibility can be obtained. nih.govacs.org
In a study of this compound, the heteronuclear coupling constants across the glycosidic linkage were measured. nih.gov Specifically, the ³J(C1-H4') was found to be 4.9 Hz, and the ³J(H1-C4') was 4.1 Hz. nih.gov These values provide experimental constraints for determining the preferred orientation of the two glucose rings relative to each other. Theoretical calculations of these J-coupling constants from molecular dynamics simulations can be compared to the experimental values to validate the computational models and provide a more detailed picture of the conformational landscape. nih.govacs.org
Table 1: Experimental Heteronuclear Coupling Constants for this compound
| Coupling Constant | Value (Hz) |
| ³J(C1-H4') | 4.9 |
| ³J(H1-C4') | 4.1 |
Data sourced from a 500 MHz NMR study in D₂O at 25°C. nih.gov
The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy that allows for the determination of the spatial proximity of atoms within a molecule. diva-portal.org In a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close in space (typically less than 5 Å), regardless of whether they are connected by chemical bonds.
For this compound, NOE data can provide crucial information about the through-space distances between protons on the different glucose residues, which in turn helps to define the glycosidic linkage conformation. researchgate.net For instance, observing an NOE between the anomeric proton (H1) of the first glucose unit and a proton on the second glucose unit (e.g., H4') provides direct evidence for their spatial closeness and helps to restrain the possible values of the Φ and Ψ torsion angles. acs.org The intensity of the NOE is inversely proportional to the sixth power of the distance between the protons, making it a very sensitive measure of internuclear distances.
The first step in any detailed NMR analysis is the complete and accurate assignment of all proton (¹H) and carbon (¹³C) chemical shifts. cdnsciencepub.com For this compound, this is achieved using a combination of one-dimensional and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). nih.gov
Table 2: ¹H and ¹³C Chemical Shift Assignments for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Non-reducing End | ||
| 1 | 4.78 | 99.8 |
| 2 | 3.48 | 73.5 |
| 3 | 3.65 | 73.8 |
| 4 | 3.32 | 70.1 |
| 5 | 3.70 | 73.6 |
| 6a | 3.75 | 61.3 |
| 6b | 3.75 | 61.3 |
| OMe | 3.38 | 55.4 |
| Reducing End | ||
| 1' | 5.30 | 96.2 |
| 2' | 3.52 | 72.0 |
| 3' | 3.82 | 73.9 |
| 4' | 3.58 | 77.8 |
| 5' | 3.85 | 72.1 |
| 6'a | 3.78 | 61.2 |
| 6'b | 3.78 | 61.2 |
Note: The specific chemical shift values can vary slightly depending on the solvent, temperature, and pH. nih.gov
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. ntu.edu.sgcreative-biostructure.com Since this compound is a chiral molecule, it will exhibit a CD spectrum. This technique is particularly sensitive to the secondary and tertiary structure of molecules. mit.edujascoinc.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Elucidation
Theoretical and Computational Modeling of Conformational Landscapes
To complement experimental data, theoretical and computational methods are employed to explore the conformational landscape of this compound. aip.org These methods use molecular mechanics force fields, such as GLYCAM, to calculate the potential energy of the molecule as a function of its geometry. aip.orgresearchgate.net
By systematically changing the Φ and Ψ torsion angles of the glycosidic linkage and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the low-energy, and therefore most probable, conformations of the molecule. Molecular dynamics (MD) simulations take this a step further by simulating the movement of the molecule over time, providing insights into its flexibility and the transitions between different conformational states. nih.gov These simulations can be performed in a vacuum or, more realistically, in the presence of explicit solvent molecules to account for the effects of hydration. researchgate.net The results from these computational studies, such as average torsion angles and predicted J-coupling constants, can be directly compared with experimental NMR data to validate and refine the computational models. nih.govnih.gov
Molecular Dynamics (MD) Simulations of this compound
Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the dynamic nature of this compound in solution. These simulations provide insights into its conformational preferences, hydration, and the influence of the surrounding solvent on its structure.
Hydration Studies and Solvent Effects on Conformation
The interaction with water is a key determinant of the conformational behavior of this compound. MD simulations have been employed to study the hydration of this molecule in detail. nih.govnih.gov These studies reveal that water molecules form a structured shell around the disaccharide, with specific hydrogen bonding patterns that influence the orientation of the glycosidic linkage. nih.gov The transfer from a non-aqueous to an aqueous solvent has been observed to favor 'folded' conformations where the sugar rings shield C–H bonds from water and expose hydroxyl groups to form a structure more compatible with liquid water. rsc.org
The nature of the solvent significantly impacts the conformational equilibrium. The most substantial effects on conformation are observed when comparing a non-polar solvent like dioxan with water. rsc.org In aqueous solution, the hydroxyl groups of this compound readily form intermolecular hydrogen bonds with water molecules. unirioja.es This competition between intramolecular and intermolecular hydrogen bonding is a crucial factor in determining the dominant conformations in solution. researchgate.netacs.orgnih.gov For instance, in methyl β-maltoside, the competition between the intramolecular HO2'···O3 hydrogen bond and intermolecular hydrogen bonding with the solvent leads to increased sampling of various conformations. researchgate.netacs.orgnih.govnih.gov
Force Field Validation and Development for Glycans
The accuracy of MD simulations heavily relies on the quality of the force field used to describe the interatomic interactions. Several force fields have been developed and validated for carbohydrates, including those used in simulations of this compound. nih.govnih.gov Comparative studies using different force fields, such as older and newer versions of CHARMM and AMBER (specifically GLYCAM-2000a), have been conducted to assess their performance in modeling α-(1→4) linked glucans. nih.govnih.govunirioja.es
Validation is often achieved by comparing simulation results with experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.govunirioja.es For this compound, this includes comparing calculated homo- and heteronuclear coupling constants and diffusion coefficients with measured values. nih.govunirioja.es Results have shown that while older CHARMM-based force fields could better reproduce some diffusional properties due to a more structured carbohydrate-water interaction, newer generation force fields like the CHARMM-based CSFF and the AMBER-based GLYCAM-2000a showed significant improvements in modeling the α-(1→6) linkage and primary hydroxyl groups, even though they underestimated diffusional properties. nih.govnih.gov The development and validation of these force fields are ongoing to better capture the complex conformational behavior of oligosaccharides. datapdf.com
Potential Energy Surface Mapping and Conformational Sampling
The conformational flexibility of this compound is primarily defined by the rotation around the glycosidic linkage, described by the torsion angles Φ (H1'–C1'–O4–C4) and Ψ (C1'–O4–C4–H4). nih.gov Potential energy surface (PES) maps are generated to visualize the energetically favorable conformations as a function of these angles. nih.govnih.gov These maps, often calculated in vacuum and in aqueous solution, reveal the low-energy regions corresponding to stable conformations. nih.govnih.gov
For α-maltose, the PES exhibits two major energy minima, with one being significantly more populated. This populated well can be further divided into three minima. nih.gov MD simulations allow for extensive sampling of the conformational space, providing population distributions across the PES. nih.govunirioja.es These population density maps, when superimposed on the PES, illustrate the conformations that are most frequently adopted by the molecule in a given environment. nih.gov The sampling of different conformational states, such as syn and anti conformations, is influenced by both intramolecular interactions and the surrounding solvent. nih.gov
Quantum Chemical Calculations for Electronic Structure and Hydrogen Bonding
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure and hydrogen bonding within this compound. researchgate.net These methods can be used to optimize the geometry of the molecule and calculate its electronic properties. researchgate.net By employing methods like Atoms in Molecule (AIM), researchers can analyze inter- and intramolecular hydrogen bonding interactions in detail. researchgate.netruc.dk
DFT calculations have been used to study the effects of the anomeric orientation on the conformation of exocyclic groups and the bond lengths of hydroxyl groups in maltosides. researchgate.net These calculations are computationally intensive for molecules of this size, leading to the development of methods that use mixed basis sets to balance accuracy and computational cost. researchgate.net The insights gained from quantum chemical calculations complement the findings from classical MD simulations, providing a more fundamental understanding of the forces governing the molecule's structure.
Intramolecular Hydrogen Bonding Networks and Stability
However, the stability conferred by this intramolecular hydrogen bond is in constant competition with the formation of intermolecular hydrogen bonds with solvent molecules, particularly in aqueous solution. unirioja.es Studies have shown that in some force field simulations, this specific intramolecular hydrogen bond occurs only a small percentage of the time, suggesting that the hydroxyl groups preferentially interact with the surrounding water. unirioja.es The balance between these competing hydrogen bonding interactions is a critical determinant of the conformational flexibility and stability of this compound in different environments. acs.orgnih.govresearchgate.net
Table of Torsional Angles from MD Simulations
| Force Field | Average Φ (degrees) | Average Ψ (degrees) |
|---|---|---|
| T1–CH | 66 | 199 |
| T1–CSFF | 80 | 212 |
| T1–AMB | 86 | 224 |
Data from a comparative molecular dynamics study of methyl α-D-maltoside. nih.gov
Methyl Alpha D Maltoside in Enzymatic and Biochemical Reaction Mechanisms
Substrate Specificity and Kinetic Studies with Glycoside Hydrolases
The interaction of Methyl alpha-D-maltoside with glycoside hydrolases, a broad class of enzymes that cleave glycosidic bonds, is fundamental to understanding their catalytic function. Kinetic studies, which measure the rates of enzyme-catalyzed reactions, provide quantitative data on substrate affinity and turnover.
Interaction with alpha-Glucosidases
Alpha-glucosidases (EC 3.2.1.20) are exohydrolases that catalyze the liberation of α-glucose from the non-reducing end of various substrates. The specificity of these enzymes can vary significantly depending on their source.
Research on α-glucosidase from Aspergillus niger provides a useful framework for understanding its potential interaction with this compound. While direct kinetic data for this compound is not extensively documented, studies on structurally similar substrates, such as phenyl α-maltoside, offer valuable comparative insights. For instance, a purified α-glucosidase from Aspergillus niger exhibited a strong affinity for maltose (B56501) and other maltooligosaccharides, as indicated by their low Michaelis-Menten constants (Km).
The kinetic parameters for the hydrolysis of various substrates by Aspergillus niger α-glucosidase are presented below, illustrating the enzyme's substrate preferences. The Vmax values are expressed relative to the maximal velocity of maltose hydrolysis.
| Substrate | Km (mM) | Relative Vmax (%) |
|---|---|---|
| Maltose | 1.30 | 100 |
| Maltotriose | 1.20 | 122 |
| Maltotetraose | 1.32 | 105 |
| Phenyl α-maltoside | 1.49 | 110 |
| Isomaltose | 9.80 | 45.4 |
The data suggests that the enzyme's active site accommodates maltooligosaccharides with high efficiency. The presence of the methyl aglycon in this compound would likely influence its binding and hydrolysis rate compared to maltose or phenyl α-maltoside.
Interaction with alpha-Amylases
Alpha-amylases (EC 3.2.1.1) are endohydrolases that cleave α-1,4-glycosidic bonds within starch and related polysaccharides. Their activity is crucial in the initial breakdown of large carbohydrate polymers.
Studies on α-amylases from various bacterial sources, such as Bacillus amyloliquefaciens and Bacillus licheniformis, have primarily focused on their action on starch and large maltooligosaccharides. The kinetic parameters for these enzymes are typically determined using starch as the substrate.
| Enzyme Source | Substrate | Km | Vmax |
|---|---|---|---|
| Bacillus amyloliquefaciens | Starch | - | - |
| Bacillus licheniformis | Starch | 8.3 mg/mL | 2778 U/mg/min |
Given that α-amylases act on internal linkages of larger polysaccharides, smaller substrates like this compound are generally poor substrates. The methyl group at the reducing end would further hinder its productive binding to the active site of most α-amylases.
Hydrolytic Pathways and Mechanistic Intermediates
Glycoside hydrolases that act on α-glucosidic linkages typically operate via a retaining or inverting mechanism. The majority of α-glucosidases and α-amylases utilize a retaining mechanism, which proceeds through a two-step, double-displacement reaction.
In the first step, a nucleophilic residue in the enzyme's active site (often a carboxylate group from an aspartate or glutamate (B1630785) residue) attacks the anomeric carbon of the substrate. This is accompanied by protonation of the glycosidic oxygen by an acidic residue, leading to the departure of the aglycon (in this case, methanol (B129727) from this compound) and the formation of a covalent glycosyl-enzyme intermediate.
In the second step, a water molecule, activated by the now basic catalytic residue, attacks the anomeric carbon of the intermediate, hydrolyzing it and releasing α-glucose with a net retention of the anomeric stereochemistry. The key mechanistic intermediate in this pathway is the covalent glycosyl-enzyme adduct.
Role as a Competitive Inhibitor in Enzyme Kinetics
Molecules that are structurally similar to an enzyme's substrate but are not readily hydrolyzed can often act as competitive inhibitors. These inhibitors bind to the active site of the enzyme, thereby preventing the substrate from binding and reducing the rate of the reaction.
While specific inhibition constants (Ki) for this compound are not widely reported, related compounds such as methyl α-D-glucoside have been shown to act as competitive inhibitors of certain glycosidases. For instance, methyl α-D-glucoside can inhibit the activity of enzymes that recognize glucose at their active site. It is plausible that this compound could act as a competitive inhibitor for enzymes that have a high affinity for maltose, particularly if the rate of its hydrolysis is significantly slower than that of the natural substrate. The determination of a Ki value would require specific kinetic experiments measuring the enzyme's activity at various substrate and inhibitor concentrations.
Transglycosylation Activities of Enzymes Utilizing this compound
In addition to hydrolysis, many retaining glycoside hydrolases can catalyze transglycosylation reactions. In this process, the glycosyl-enzyme intermediate, instead of being attacked by water, is intercepted by another nucleophile, such as an alcohol or another sugar molecule. This results in the formation of a new glycosidic bond.
Alpha-glucosidases, particularly from fungal sources like Aspergillus niger, are known to exhibit significant transglycosylation activity, especially at high substrate concentrations. When this compound acts as a glycosyl donor, the maltosyl moiety is transferred to an acceptor molecule. If another this compound molecule acts as the acceptor, a larger oligosaccharide with a new α-glycosidic linkage would be formed. The efficiency and regioselectivity of this reaction would depend on the specific enzyme and the reaction conditions. The use of this compound as a donor allows for the synthesis of novel oligosaccharides with defined structures.
Metabolic Fate and Biotransformation Pathways (in model systems, e.g., bacterial metabolism)
The ability of microorganisms to utilize various carbohydrates as carbon sources is a cornerstone of their metabolic versatility. The metabolic fate of this compound in bacterial systems is not extensively detailed in the literature. However, studies on related α-methyl glycosides provide some clues.
For example, early research demonstrated that some strains of Bacterium aerogenes (now known as Klebsiella aerogenes) are capable of fermenting α-methyl-D-glucoside, producing acid and gas, while fecal Bacterium coli (Escherichia coli) cannot. This suggests the presence of specific transport systems and enzymatic machinery for the uptake and metabolism of α-methyl glucosides in certain bacteria.
The initial step in the bacterial catabolism of this compound would likely involve its transport into the cell, possibly via a phosphotransferase system (PTS) or an ABC transporter. Once inside the cell, the glycosidic bond would need to be cleaved. This could be accomplished by an intracellular α-glucosidase or a phosphorylase. Hydrolysis would yield glucose and methyl α-D-glucose, while phosphorolysis would produce glucose-1-phosphate and methyl α-D-glucose. The resulting glucose or glucose-1-phosphate would then enter central metabolic pathways such as glycolysis. The fate of the methyl α-D-glucose moiety is less clear and would depend on the specific enzymatic capabilities of the organism. It might be further metabolized or expelled from the cell. The degradation of the ether linkage in related compounds often involves oxidative or hydrolytic mechanisms.
Based on a comprehensive review of the available scientific literature, it is not possible to generate the requested article on "this compound" focusing on its applications in membrane protein biophysics and structural biology.
The specified outline requires detailed research findings, data tables, and in-depth discussion on topics such as detergent properties, protein stabilization, and crystallization facilitation. However, searches for "this compound" (CAS Number: 4198-49-6) reveal that this specific compound is not documented for these applications in the field of membrane protein research.
Key missing information includes:
Detergent Properties: There is no published data on the critical micelle concentration (CMC), aggregation number, or micelle size of this compound. These are fundamental parameters required to characterize a detergent's behavior and are central to the requested article's outline.
Application in Membrane Protein Research: No studies were found that utilize this compound for the solubilization, stabilization, functional preservation, or crystallization of membrane proteins. The literature is rich with data on related long-chain alkyl maltosides (e.g., n-dodecyl-β-D-maltoside, DDM), but this information cannot be accurately extrapolated to the methyl-ester derivative.
The chemical structure of this compound, with a single methyl group as its hydrophobic component, suggests it lacks the necessary amphipathicity to form the micelles required to solubilize and stabilize integral membrane proteins from the lipid bilayer.
Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not feasible. The foundational research data for such an article on this specific compound does not appear to exist in the public domain.
Applications of Methyl Alpha D Maltoside in Membrane Protein Biophysics and Structural Biology
Facilitation of Membrane Protein Crystallization and Structural Determination
X-ray Crystallography of Protein-Detergent Complexes
The generation of high-quality crystals is a prerequisite for determining the three-dimensional structure of a protein by X-ray crystallography. For membrane proteins, this process involves creating a stable protein-detergent complex that can pack into an ordered crystal lattice. The choice of detergent is critical, as the size and shape of the detergent micelle surrounding the protein directly influence crystal packing.
Long-chain alkyl maltosides like DDM are frequently the detergents of choice for crystallization because they are non-ionic, gentle, and effective at maintaining the protein's native fold. There is no evidence in the scientific literature to suggest that Methyl α-D-maltoside is used for the crystallization of membrane proteins, as it lacks the fundamental properties of a detergent required for this application.
Cryo-Electron Microscopy (Cryo-EM) Sample Preparation
Cryo-electron microscopy has become a revolutionary technique for determining the structures of large protein complexes, including membrane proteins. Similar to crystallography, the sample preparation for cryo-EM requires the membrane protein to be solubilized and stabilized in a monodisperse state, typically within detergent micelles or other membrane-mimicking systems like nanodiscs.
The stability and homogeneity of the protein-detergent complex are paramount for obtaining high-resolution structures. Again, long-chain alkyl maltosides are standard reagents for this purpose. Methyl α-D-maltoside is not employed in cryo-EM sample preparation due to its inability to function as a stabilizing detergent for membrane proteins.
Applications in Functional Assays and Biochemical Characterization of Membrane Proteins
Beyond structural studies, understanding the function of membrane proteins requires a variety of biochemical and biophysical assays. These can include transport assays, ligand binding studies, and measurements of enzymatic activity. While detergents are necessary to keep the protein soluble during these experiments, the specific compound Methyl α-D-maltoside does not appear to be utilized as a primary tool, such as a specific substrate, inhibitor, or ligand, for characterizing common membrane proteins like maltose (B56501) transporters.
Studies on membrane proteins that transport sugars, such as the well-characterized maltose transporter (MalFGK2) from E. coli, focus on the binding and transport of maltose and longer malto-oligosaccharides. While various derivatives of these sugars might be used to probe the transporter's specificity, Methyl α-D-maltoside is not reported as a standard substrate or a tool for these functional characterizations.
Methyl Alpha D Maltoside in Glycochemistry and Glycobiology Research Tools
Development of Glycoconjugates and Probes
The unique structural characteristics of methyl alpha-D-maltoside have positioned it as a valuable molecular entity in the development of sophisticated tools for glycochemistry and glycobiology research. Its disaccharide nature, combined with the anomerically-linked methyl group, allows for the creation of specialized probes and glycoconjugates designed to investigate complex biological systems. These tools are instrumental in elucidating the roles of carbohydrates in cellular recognition, signaling, and transport phenomena.
Radiosynthesis of Labeled Derivatives for Imaging Research
The synthesis of radiolabeled carbohydrate analogues is a critical aspect of developing probes for in vivo imaging techniques such as Positron Emission Tomography (PET). While direct radiosynthesis of this compound has not been extensively detailed, research into structurally similar compounds provides significant insights into potential methodologies. A notable example is the development of fluorine-18 (B77423) ([18F]) labeled methyl 6-deoxy-6-fluoro-4-thio-α-D-maltotrioside ([18F]MFTMT) for bacterial imaging.
In a relevant study, it was discovered that while [18F]MFTMT was stable in human serum, it was metabolized in rat serum into [18F]-methyl 6-deoxy-6-fluoro-4-thio-α-D-maltoside ([18F]MFTM). This metabolic conversion highlights a potential pathway for the in vivo generation of radiolabeled this compound analogues. The research indicated that the thio-glycosyl bond remained stable against enzymatic digestion, a desirable characteristic for imaging probes.
The investigation further revealed that the uptake of these radiolabeled compounds was not limited to bacteria. The sodium-glucose co-transporter 1 (SGLT1), found in inflammatory tissues, was also implicated in the nonspecific accumulation of both [18F]MFTMT and its metabolite [18F]MFTM. This finding underscores the importance of designing longer maltodextrin (B1146171) backbones for bacteria-specific imaging to circumvent nonspecific uptake by transporters like SGLT1.
Metabolism of [18F]MFTMT
| Compound | Metabolite in Rat Serum | Stability in Human Serum (210 min) | Uptake by S. aureus (in vitro) | Uptake by E. coli (in vitro) | Nonspecific Uptake Mediator |
|---|---|---|---|---|---|
| [18F]MFTMT | [18F]MFTM | Stable | Yes | No | SGLT1 |
Use in Investigating Carbohydrate-Protein Interactions
This compound and its derivatives serve as valuable tools for probing the intricate interactions between carbohydrates and proteins, which are fundamental to numerous biological processes. The methyl group provides a useful spectroscopic handle, particularly in Nuclear Magnetic Resonance (NMR) studies, for monitoring binding events and conformational changes in both the ligand and the protein receptor.
The principle of using methyl glycosides to study these interactions is well-established. For instance, complexes formed between methyl α-D-glucopyranoside and artificial receptors have been analyzed to understand the basic molecular features of carbohydrate recognition. These studies reveal that noncovalent interactions, such as hydrogen bonds and CH⋯π interactions, are crucial for stabilizing the complexes, mirroring the binding motifs observed in natural protein-carbohydrate interactions.
Furthermore, the development of modified glycosides, such as nitroxide spin-labeled beta-maltosides, provides a powerful approach for these investigations. These spin-labeled probes can be used in techniques like Electron Paramagnetic Resonance (EPR) spectroscopy to obtain detailed information about the binding environment and dynamics. While direct studies employing this compound as a probe are not extensively documented in the available literature, the principles derived from studies with closely related compounds are directly applicable.
Techniques for Studying Carbohydrate-Protein Interactions
| Technique | Probe Type | Information Obtained |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Methyl glycosides | Binding events, conformational changes, binding kinetics |
| X-ray Crystallography | Methyl α-D-glucopyranoside | 3D structure of receptor-ligand complexes, binding motifs |
| Electron Paramagnetic Resonance (EPR) | Spin-labeled glycosides | Binding environment dynamics |
Role as a Standard or Acceptor in Oligosaccharide Synthesis Research
In the field of synthetic carbohydrate chemistry, this compound and its precursors are valuable as both standards for analytical purposes and as acceptor molecules in the enzymatic and chemical synthesis of more complex oligosaccharides. The presence of a methyl aglycon at the anomeric center of the reducing end glucose unit prevents the molecule from participating in further glycosylation at that position, allowing for controlled, regioselective elongation at other hydroxyl groups.
The utility of methyl glycosides as acceptors is demonstrated in the enzymatic synthesis of oligosaccharides. For example, cyclodextrin (B1172386) glycosyltransferases (CGTases) can catalyze the transfer of glucose units from a donor like soluble starch to an acceptor molecule. In studies with CGTase from Thermoanaerobacter sp., various malto-oligosaccharides have been shown to be effective acceptors, leading to the production of a homologous series of longer malto-oligosaccharides. While this specific study focused on malto-oligosaccharides in general, the principle extends to this compound as a potential acceptor for the synthesis of specific, elongated oligosaccharides.
The general strategy for enzymatic oligosaccharide synthesis often involves a glycosyltransferase that transfers a monosaccharide from a donor substrate to an acceptor. By using a molecule like this compound as the acceptor, researchers can achieve the synthesis of well-defined trisaccharides and larger oligosaccharides with a specific linkage pattern.
Studies on Carbohydrate Transport Systems in Model Organisms (e.g., E. coli)
This compound has been instrumental as a non-metabolizable analog of maltose (B56501) in studies of carbohydrate transport systems, particularly in the model organism Escherichia coli. The maltose/maltodextrin system of E. coli is a well-characterized example of an ABC (ATP-binding cassette) transporter, and this compound has been used to probe its specificity and kinetics.
Research has shown that this compound is recognized and transported by the E. coli maltose transport system. ihmc.us It acts as a competitive inhibitor of maltose transport, indicating that it binds to the same periplasmic maltose-binding protein. ihmc.us Once transported into the cell, this compound is not utilized as a carbon source by E. coli and remains unchanged. ihmc.us This property makes it an excellent tool for studying the transport process in isolation from subsequent metabolic pathways.
The kinetics of this interaction have been quantified, with the inhibition constant (Ki) for this compound being 5.5 µM, compared to the Michaelis constant (Km) for maltose of 0.8 µM. ihmc.us These studies have been crucial in dissecting the components and mechanism of the maltose transport system, which is part of the larger mal regulon in E. coli. researchgate.netmdpi.com This regulon controls the uptake and metabolism of maltose and maltodextrins. researchgate.netmdpi.com
Kinetic Parameters of the E. coli Maltose Transport System
| Substrate/Inhibitor | Parameter | Value (µM) |
|---|---|---|
| Maltose | Km | 0.8 |
| This compound | Ki | 5.5 |
Advanced Characterization Techniques Applied to Methyl Alpha D Maltoside Research
Mass Spectrometry (MS) for Structural Confirmation and Glycosylation Analysis
Mass spectrometry is a cornerstone technique for the molecular analysis of compounds like Methyl alpha-D-maltoside. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is particularly well-suited for analyzing non-volatile molecules such as glycans and their derivatives. For this compound, MS provides an exact mass measurement, which is critical for confirming its chemical structure and purity. The high resolution and accuracy of modern MS instruments allow for the unambiguous determination of its molecular formula.
In the broader context of glycosylation analysis, MS is indispensable. nih.gov While this compound itself is a specific glycoside, the techniques used to study it are the same as those applied to more complex glycoproteins. nih.gov MS can be used to profile complex mixtures of glycans, identify different glycoforms, and provide structural information. shimadzu.com For instance, in studies involving glycoproteins solubilized by detergents like alkyl maltosides, MS is used to analyze the glycan portions after they are enzymatically or chemically cleaved from the protein backbone. shimadzu.comnih.gov This analysis helps in understanding the full structure of the glycoprotein, which is crucial for determining its function. nih.gov MALDI-MS is often preferred for glycan profiling because it typically generates singly charged ions, simplifying spectral interpretation. shimadzu.com
Advanced NMR Techniques for Detailed Structural and Dynamics Information
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the detailed three-dimensional structure and dynamics of molecules in solution. researchgate.netmdpi.com For this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial chemical fingerprint, confirming the presence of all expected proton and carbon environments. nih.gov
However, advanced two-dimensional (2D) NMR techniques are required for complete and unambiguous assignment of all signals and to gain deeper structural insights. researchgate.net These techniques include:
Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks within the two glucose units of the maltoside, helping to trace the connectivity of the sugar rings.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of each carbon atom via its attached proton.
Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for identifying the glycosidic linkage between the two sugar units and the linkage to the methyl group.
Beyond static structure, NMR can also probe molecular dynamics over a wide range of timescales, from picoseconds to seconds. nih.gov Techniques like relaxation measurements can reveal information about the flexibility of the sugar rings and the dynamics of the methyl group.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Glc I (reducing end) | ||
| 1 | 4.79 (d) | 99.8 |
| 2 | 3.45 (dd) | 72.5 |
| 3 | 3.71 (t) | 74.0 |
| 4 | 3.41 (t) | 70.5 |
| 5 | 3.80 (m) | 72.3 |
| 6a, 6b | 3.75, 3.85 (m) | 61.7 |
| Glc II (non-reducing end) | ||
| 1' | 5.40 (d) | 102.8 |
| 2' | 3.58 (dd) | 73.1 |
| 3' | 3.93 (t) | 74.2 |
| 4' | 3.61 (t) | 70.8 |
| 5' | 3.82 (m) | 74.5 |
| 6'a, 6'b | 3.82, 3.90 (m) | 62.0 |
| Methyl Group | ||
| OCH₃ | 3.39 (s) | 55.6 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Assignments are based on typical values for similar glycosides.
Biophysical Techniques for Complex Characterization
This compound is widely used to solubilize and stabilize membrane proteins for structural and functional studies. This involves the formation of protein-detergent complexes (PDCs). A variety of biophysical techniques are essential for characterizing these complexes to ensure they are stable, monodisperse, and suitable for downstream applications like crystallography or cryo-electron microscopy. sigmaaldrich.com
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution, typically in the sub-micron range. researchgate.net In the context of this compound, DLS is used for two primary purposes:
Characterizing Pure Micelles: Above its critical micelle concentration (CMC), this compound self-assembles into micelles. DLS measures the time-dependent fluctuations in scattered light caused by the Brownian motion of these micelles. researchgate.net This data is used to calculate their diffusion coefficients, which are then converted into a hydrodynamic radius (R_h) via the Stokes-Einstein equation. pharmaceuticalonline.com This allows researchers to determine the average size and polydispersity of the micelles under various buffer conditions. nih.govmuser-my.com
Analyzing Protein-Detergent Complexes (PDCs): When a membrane protein is solubilized, it becomes embedded within a detergent micelle, forming a PDC. DLS can distinguish between empty micelles and PDCs, as the incorporation of a protein results in a larger particle with a different hydrodynamic radius. sigmaaldrich.comnih.gov This is crucial for optimizing solubilization conditions and verifying the formation of stable, monodisperse PDCs, while also detecting the presence of undesirable large aggregates. nih.govresearchgate.net
Table 2: Example DLS Data for Detergent Micelles and a Protein-Detergent Complex (PDC)
| Sample | Mean Hydrodynamic Radius (R_h) [nm] | Polydispersity Index (PdI) |
| This compound Micelles | 3.1 | 0.15 |
| Membrane Protein X in this compound (PDC) | 5.8 | 0.12 |
| Aggregated Sample | >100 | >0.5 |
Note: Values are illustrative. The R_h of a PDC is dependent on the specific protein and the detergent used.
Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time. bioradiations.comnih.gov While SPR does not directly characterize this compound itself, it is a critical tool for studying the function of membrane proteins that have been solubilized and stabilized by it.
In a typical SPR experiment, a membrane protein (the ligand), maintained in its active state within a PDC, is immobilized on a sensor chip. nih.gov A potential binding partner (the analyte) is then flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected and plotted on a sensorgram. nih.gov This allows for the precise measurement of kinetic parameters, including:
Association rate constant (k_a): The rate at which the analyte binds to the immobilized ligand.
Dissociation rate constant (k_d): The rate at which the complex decays.
Equilibrium dissociation constant (K_D): A measure of the binding affinity.
The presence of this compound in the running buffer is essential to maintain the structural integrity and function of the immobilized membrane protein throughout the experiment. mdpi.com
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic size. nih.gov When coupled with a Multi-Angle Light Scattering (MALS) detector, a UV detector, and a refractive index (RI) detector, it becomes a powerful absolute method for characterizing macromolecules and their complexes. researchgate.netwyatt.com
For studies involving this compound, SEC-MALS is used to precisely determine the molar mass of both empty detergent micelles and PDCs. tosohbioscience.comsemanticscholar.org As the sample elutes from the SEC column, the different detectors provide simultaneous measurements:
UV Detector: Measures the concentration of the protein component, which absorbs at 280 nm. semanticscholar.org
RI Detector: Measures the concentration of all components, including the protein and the detergent. semanticscholar.org
MALS Detector: Measures the light scattered by the eluting particles, which is directly proportional to their molar mass. nih.govharvard.edu
By combining the data from these three detectors, researchers can accurately calculate the absolute molar mass of the entire PDC and then subtract the mass of the protein to determine the mass of the associated detergent micelle. tosohbioscience.comharvard.edu This provides invaluable information on the oligomeric state of the protein and the stoichiometry of the protein-detergent interaction, ensuring the sample is well-defined and homogenous. semanticscholar.orgnih.gov
Future Directions and Emerging Research Avenues for Methyl Alpha D Maltoside
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These powerful computational tools can be leveraged to accelerate research on Methyl alpha-D-maltoside in several ways.
Predictive models, powered by machine learning algorithms such as neural networks and support vector machines, can be trained on existing data to forecast the physicochemical properties, biological activities, and potential applications of novel this compound derivatives. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the binding affinity of modified Methyl alpha-D-maltosides to specific protein targets. This "predict first" approach can significantly reduce the time and cost associated with synthesizing and screening new compounds by prioritizing those with the highest predicted efficacy and most favorable properties.
AI can also be employed to analyze complex datasets generated from high-throughput screening, helping to identify subtle structure-activity relationships that may not be apparent through traditional analysis. Generative models can even propose novel molecular structures with desired properties, offering a creative and efficient approach to the de novo design of this compound-based compounds for specific applications. As more data on this compound and its analogs become available, the accuracy and predictive power of these AI and ML models are expected to continuously improve.
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
| Predictive Modeling | Algorithms trained on existing data to forecast properties of new derivatives. | Prioritization of synthetic targets, reducing experimental costs. |
| QSAR Analysis | Correlating chemical structure with biological activity. | Faster identification of potent and selective compounds. |
| De Novo Design | Generative models proposing novel molecular structures. | Discovery of innovative compounds with optimized properties. |
| Data Analysis | Identifying patterns in large datasets from screening assays. | Deeper understanding of structure-activity relationships. |
Novel Derivatization for Enhanced Research Utility
The chemical modification of this compound is a key strategy for expanding its utility in research. Novel derivatization approaches can be employed to fine-tune its properties for specific applications, ranging from biochemical probes to therapeutic agents.
Future research will likely focus on regioselective modifications to introduce a wide array of functional groups at specific positions on the maltoside scaffold. Techniques such as enzymatic synthesis and the use of protecting groups will be crucial for achieving high selectivity. For example, the introduction of fluorophores or biotin (B1667282) tags could facilitate the use of this compound derivatives as probes for studying carbohydrate-protein interactions.
Furthermore, the synthesis of derivatives with altered hydrophobicity or charge could enhance their performance as detergents for membrane protein stabilization or as components of drug delivery systems. The synthesis of radiolabeled derivatives, such as the [18F]-labeled version of a related maltoside for bacterial imaging, highlights the potential for creating diagnostic tools. Exploring a broader range of derivatizations, including the attachment of fatty acids or polymers, could lead to new amphiphilic molecules with unique self-assembly properties.
Table 2: Examples of Derivatization Strategies and Their Potential Utility
| Derivatization Strategy | Functional Group Introduced | Potential Research Utility |
| Fluorination | Fluorine | PET imaging agents for in vivo studies. |
| Acylation | Acyl chains of varying lengths | Modified solubility and potential antimicrobial activity. |
| Benzoylation | Benzoyl groups | Altered binding specificities and potential therapeutic applications. |
| Alkylation | Alkyl chains | Creation of novel non-ionic detergents for membrane protein studies. |
Expansion into Emerging Areas of Structural and Chemical Biology
This compound and its derivatives have significant potential for application in emerging areas of structural and chemical biology. The mild, non-ionic nature of maltoside-based detergents makes them valuable tools for the solubilization and stabilization of integral membrane proteins for structural studies by X-ray crystallography and cryo-electron microscopy. Future work could involve the design and synthesis of novel branched-chain or deuterated maltoside detergents derived from this compound to improve micelle properties and enhance the resolution of membrane protein structures.
In chemical biology, derivatized Methyl alpha-D-maltosides can serve as chemical probes to investigate the role of carbohydrate-binding proteins (lectins) in cellular processes. By attaching photo-crosslinkers or affinity tags, these probes can be used to identify and characterize novel lectin-carbohydrate interactions, providing insights into cell signaling, adhesion, and pathogenesis.
The development of this compound-based inhibitors of carbohydrate-processing enzymes is another promising avenue. These compounds could be used to study the function of specific glycosidases and glycosyltransferases, and may have therapeutic potential in diseases where these enzymes are dysregulated. The synthesis of fluorinated derivatives for use as PET imaging agents to track bacteria in vivo demonstrates a direct application in chemical biology, and this approach could be expanded to target other organisms or cellular processes.
Methodological Advancements in Characterization and Simulation
Advancements in analytical techniques and computational methods will continue to provide deeper insights into the structure and dynamics of this compound and its derivatives.
Molecular dynamics simulations are becoming increasingly powerful for studying the behavior of carbohydrates at an atomic level. Extended simulations can be used to explore the conformational landscape of this compound, calculate free energies of binding to proteins, and predict the self-assembly of derivatized maltosides into micelles. The combination of experimental data with increasingly accurate force fields and enhanced sampling methods in simulations will provide a more complete understanding of the structure-function relationships of these molecules.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing methyl α-D-maltoside in laboratory settings?
- Methodological Answer : Synthesis typically involves glycosylation reactions using protected maltose derivatives and methyl donors (e.g., methyl iodide). Purification is achieved via column chromatography or recrystallization. Characterization requires nuclear magnetic resonance (NMR) for stereochemical confirmation (¹H, ¹³C, and 2D COSY/HSQC), mass spectrometry (MS) for molecular weight validation, and infrared spectroscopy (IR) to confirm functional groups. Ensure reproducibility by documenting reaction conditions (temperature, solvent, catalyst) and purity thresholds .
Q. Which analytical techniques are most reliable for quantifying methyl α-D-maltoside in complex biological mixtures?
- Methodological Answer : High-performance liquid chromatography (HPLC) with refractive index or evaporative light scattering detection is standard. For higher sensitivity, use gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation). Enzymatic assays leveraging α-glucosidase specificity can also be employed but require validation against standard curves. Always include internal standards (e.g., deuterated analogs) to control for matrix effects .
Q. How is methyl α-D-maltoside utilized as a substrate in enzymatic studies of α-glucosidases?
- Methodological Answer : Design kinetic assays by monitoring glucose release via colorimetric (e.g., glucose oxidase-peroxidase) or fluorometric methods. Optimize buffer pH and temperature to match physiological conditions. Use Michaelis-Menten kinetics to calculate and , and include controls with known inhibitors (e.g., acarbose) to validate assay specificity. Report enzyme sources (e.g., microbial vs. mammalian) due to activity variations .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported stability profiles of methyl α-D-maltoside under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using design-of-experiment (DoE) frameworks to test pH (2–10), temperature (4–60°C), and ionic strength. Analyze degradation products via LC-MS and compare kinetics using Arrhenius models. Reconcile contradictions by standardizing buffer systems and validating analytical methods across labs. Use meta-analysis to assess confounding variables in literature data .
Q. What computational strategies are effective for predicting methyl α-D-maltoside interactions with carbohydrate-binding proteins?
- Methodological Answer : Employ molecular docking (AutoDock, GOLD) to model binding poses, followed by molecular dynamics (MD) simulations (AMBER, GROMACS) to assess thermodynamic stability. Validate predictions with isothermal titration calorimetry (ITC) for binding affinity (, ) and X-ray crystallography for structural resolution. Address force field limitations by comparing multiple parameter sets (e.g., CHARMM vs. OPLS) .
Q. What methodologies enable detection of trace methyl α-D-maltoside in biological matrices with high specificity?
- Methodological Answer : Use solid-phase extraction (SPE) for sample cleanup, coupled with ultra-HPLC (UHPLC)-tandem MS for quantification. Optimize multiple reaction monitoring (MRM) transitions for selectivity. Validate limit of detection (LOD) and quantification (LOQ) via spike-recovery experiments in relevant matrices (e.g., plasma, cell lysates). Cross-validate with orthogonal methods like capillary electrophoresis .
Q. How should researchers design studies to evaluate methyl α-D-maltoside as an inhibitor of glycogen-degrading enzymes?
- Methodological Answer : Use in vitro assays with purified glycogen phosphorylase or debranching enzyme, measuring inhibition via IC₅₀. Compare with structural analogs (e.g., methyl β-D-maltoside) to establish structure-activity relationships (SAR). For in vivo relevance, pair with hepatocyte models and glycogen quantification assays. Address off-target effects using proteome-wide activity-based profiling .
Q. How can contradictions in thermodynamic data (e.g., ΔG, ΔH) for methyl α-D-maltoside hydrolysis be systematically addressed?
- Methodological Answer : Re-evaluate experimental conditions (e.g., buffer composition, calorimeter calibration) and apply error-propagation analysis. Use sensitivity analysis to identify variables with the largest impact (e.g., enzyme lot variability). Perform multi-lab reproducibility studies with standardized protocols. Publish raw datasets and metadata to enable cross-study validation .
Notes for Methodological Rigor
- Data Reporting : Include absolute values (e.g., raw absorbance, ion counts) alongside derived metrics (e.g., percentages) to enable recalculation .
- Statistical Analysis : Avoid overreliance on p-values; report effect sizes (e.g., Cohen’s d) and confidence intervals .
- Reproducibility : Document instrument settings, software versions, and reagent batch numbers in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
